4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative with a molecular formula of C11H18BO2S and a molecular weight of 225.14 g/mol. This compound is known for its utility in various synthetic applications, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 5-methylthiophene-2-boronic acid with a suitable reagent under controlled conditions. The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water/ethanol).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers or thiols.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boronic acid intermediates, which then participate in cross-coupling reactions. The molecular targets and pathways involved are typically related to the formation of biaryl compounds through the Suzuki-Miyaura reaction.
Comparison with Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but different substituents.
2-(5-Bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Bromine substituent instead of methyl.
2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Chlorine substituent instead of methyl.
Uniqueness: 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is unique due to its specific substituents and the resulting electronic effects, which influence its reactivity and stability in various chemical reactions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-7-9(15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOLNTYOBPPFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473556 | |
Record name | 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476004-80-5 | |
Record name | 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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